AVE-0118
Description
AVE-0118 (C₃₀H₂₉N₃O₃; CAS 498577-53-0) is a potassium channel blocker targeting Kv1.5, the α-subunit responsible for the ultrarapid delayed rectifier potassium current (IKur) in human atrial tissue . It exhibits a multi-channel blocking profile, inhibiting IKur, transient outward potassium current (Ito), and acetylcholine-activated potassium current (IK,ACh), with weaker effects on sodium (INa), L-type calcium (ICa), and ATP-sensitive potassium (IK,ATP) channels .
Preclinical studies demonstrate its efficacy in converting 63% of persistent AF cases in animal models and selectively prolonging atrial effective refractory period (AERP) in remodeled human atria . This compound is supplied in research-grade formulations (1 mg–500 mg; DMSO solutions) and is strictly designated for experimental use .
Properties
CAS No. |
498577-53-0 |
|---|---|
Molecular Formula |
C30H29N3O3 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide |
InChI |
InChI=1S/C30H29N3O3/c1-36-25-14-12-22(13-15-25)19-29(34)33-21-24-8-2-3-9-26(24)27-10-4-5-11-28(27)30(35)32-18-16-23-7-6-17-31-20-23/h2-15,17,20H,16,18-19,21H2,1H3,(H,32,35)(H,33,34) |
InChI Key |
CHDSRMIDIQABTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AVE 0118 AVE-0118 AVE0118 |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of AVE-0118
The synthesis of this compound involves a multi-step process centered on carbodiimide-mediated amide bond formation. A representative protocol, derived from methodologies applied to analogous Kv1.5 inhibitors, utilizes tert-butoxycarbonyl (Boc)-protected piperidine-4-carboxylic acid as a key intermediate.
Reaction Conditions and Reagents
In a typical procedure, tert-butoxycarbonylpiperidine-4-carboxylic acid (1.29 g, 0.01 mol) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL) under inert conditions. The solution is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.01 mol) and 4-dimethylaminopyridine (DMAP, 0.01 mol) to activate the carboxylic acid moiety. After 15 minutes of stirring at room temperature, 4-methoxyaniline (0.011 mol) is introduced to initiate nucleophilic acyl substitution. The reaction mixture is quenched with water, and the resulting precipitate is filtered, washed, and dried to yield the target amide derivative.
Table 1: Synthesis Parameters for this compound Intermediate
| Parameter | Value |
|---|---|
| Starting Material | Boc-piperidine-4-carboxylic acid |
| Coupling Reagent | EDC/DMAP |
| Solvent | Anhydrous THF |
| Reaction Temperature | Room temperature (25°C) |
| Yield | 45% |
This method emphasizes the critical role of carbodiimide reagents in facilitating high-yield amide bond formation while avoiding racemization. Subsequent deprotection of the Boc group and functionalization steps yield the final this compound compound, though exact details remain proprietary.
Formulation Strategies for this compound
Nasal Slow-Release Formulation
This compound’s efficacy in preclinical models of upper airway collapsibility necessitated the development of a nasal slow-release formulation. In anesthetized pigs, 0.4 mL of a vehicle containing this compound (1–10 mg per nostril) was instilled into each nostril during the inspiratory phase. The formulation demonstrated near-linear release kinetics over 4 hours, ensuring sustained drug delivery to the upper airway mucosa.
Table 2: Nasal Formulation Parameters
| Parameter | Value |
|---|---|
| Administration Volume | 0.4 mL per nostril |
| Dose Range | 1–10 mg per nostril |
| Release Duration | 4 hours |
| Key Excipients | Biocompatible slow-release matrix |
Homogeneity of distribution was achieved by elevating the animal’s head during instillation, ensuring optimal mucosal contact. This approach minimized systemic absorption while maximizing local therapeutic effects.
Analytical Characterization
Purity and Structural Verification
High-performance liquid chromatography (HPLC) confirmed the purity of this compound batches, with all samples exceeding 95% purity. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) provided structural validation:
Ion Channel Binding Assays
Patch-clamp electrophysiology in HEK293 cells expressing SCN5A (Na$$v$$1.5) revealed this compound’s dual inhibition of sodium and potassium currents. At 10 μM, peak $$I{\text{Na}}$$ was reduced by 36.5 ± 6.6% ($$p < 0.01$$), while steady-state inactivation shifted toward hyperpolarized potentials ($$V_{0.5}$$ from −89.9 ± 0.5 mV to −96.0 ± 0.9 mV, $$p < 0.01$$).
Pharmacological Effects in Preclinical Models
Atrial-Selective ERP Prolongation
In isolated goat atrial preparations, this compound (5–10 μM) prolonged ERP by 25–40% without altering action potential duration at 70% repolarization (APD$${70}$$). This atrial-selective effect, absent in ventricular tissue, was attributed to preferential block of $$I{\text{Kur}}$$ and constitutively active $$I_{\text{KACh}}$$.
Table 3: Electrophysiological Effects of this compound (10 μM)
| Parameter | Atria (Δ%) | Ventricles (Δ%) |
|---|---|---|
| ERP | +38%* | +2% |
| APD$$_{70}$$ | −5% | −3% |
| Conduction Velocity | −12%* | −1% |
Inhibition of Upper Airway Collapsibility
In porcine models, nasal this compound (3 mg/nostril) increased the negative pressure reflex threshold by 60%, preventing airway collapse during simulated obstructive apnea. The effect correlated linearly with mucosal drug concentration ($$r^2 = 0.89$$).
Chemical Reactions Analysis
Types of Reactions
AVE0118 primarily undergoes reactions involving its interaction with potassium channels. It acts as an inhibitor of the ultrarapid delayed rectifier potassium current and the transient outward current .
Common Reagents and Conditions
The compound is typically studied in electrophysiological experiments using reagents such as potassium chloride, sodium chloride, and various buffers to maintain physiological conditions .
Major Products Formed
The primary effect of AVE0118 is the prolongation of the atrial effective refractory period, which is a key factor in its antiarrhythmic properties .
Scientific Research Applications
Chemistry
In chemistry, AVE0118 is used as a tool to study the properties of potassium channels and their role in cardiac electrophysiology .
Biology
In biological research, AVE0118 is used to investigate the mechanisms of atrial fibrillation and other cardiac arrhythmias. It helps in understanding the role of potassium channels in cardiac function .
Medicine
In medicine, AVE0118 has been explored as a potential therapeutic agent for the treatment of atrial fibrillation. Its ability to selectively block atrial potassium channels without affecting ventricular repolarization makes it a promising candidate for antiarrhythmic therapy .
Industry
In the pharmaceutical industry, AVE0118 is of interest for the development of new antiarrhythmic drugs. Its unique properties make it a valuable compound for drug discovery and development .
Mechanism of Action
AVE0118 exerts its effects by blocking the Kv1.5 and Kv4.3 potassium channels, which are responsible for the ultrarapid delayed rectifier potassium current and the transient outward current, respectively . By inhibiting these channels, AVE0118 prolongs the atrial effective refractory period, thereby reducing the likelihood of atrial fibrillation . The molecular targets of AVE0118 include the ion conducting pores of the potassium channels, which are formed by the Kv1.5 and Kv4.3 subunits .
Comparison with Similar Compounds
Selective Kv1.5 Inhibitors
Non-Selective Kv1.5 Inhibitors
- Vernakalant : Combines IKur and INa blockade, slowing atrial conduction velocity. Unlike this compound, it is clinically approved but carries risks of hypotension and ventricular arrhythmias .
- Amiodarone : A multi-channel blocker with potent antiarrhythmic effects but significant extracardiac toxicity (e.g., thyroid, pulmonary), limiting long-term use .
Preclinical and Clinical Findings
Biological Activity
AVE-0118, a compound known for its potential antiarrhythmic properties, primarily functions as a blocker of potassium channels, particularly Kv1.5. This article delves into the biological activity of this compound, summarizing its mechanisms of action, effects on various cardiac ion channels, and relevant research findings.
This compound selectively inhibits the Kv1.5 potassium channel, which plays a critical role in cardiac repolarization. The compound has been shown to block Kv1.5 currents in oocytes with an IC50 value of 5.6 µM, indicating its potency in modulating ion flow through this channel . The binding of this compound to the channel is enhanced at higher stimulation rates, suggesting a preferential binding to the open state of Kv1.5 channels .
Key Binding Residues
Research utilizing alanine-scanning mutagenesis identified several key amino acids within the pore domain of Kv1.5 that are crucial for this compound's inhibitory action. These residues include Thr479, Thr480, Val505, Ile508, Val512, and Val516 . Additionally, mutations in other residues such as Ile502 and Leu510 also reduced the drug's blocking capability .
Effects on Cardiac Ion Channels
This compound has demonstrated significant effects on various cardiac ion channels beyond Kv1.5:
- Kv1.3 : Similar potency in blocking currents.
- Kv2.1 , Kv3.1 , and Kv4.3 : Also inhibited by this compound with comparable efficacy .
- IKur : Inhibition observed at micromolar concentrations in human atrial cells .
In Vivo Studies
Several animal studies have explored the effects of this compound on atrial refractoriness and its potential therapeutic applications:
- In studies involving pigs and goats, this compound was shown to prolong atrial refractoriness without affecting the QT interval, indicating a favorable safety profile concerning ventricular arrhythmias .
- The compound was effective in restoring atrial contraction during persistent atrial fibrillation (AF) without inducing proarrhythmic effects on the ventricles when tested in dogs .
Clinical Implications
Despite promising preclinical findings, this compound has not progressed to clinical trials for antiarrhythmic use. However, it has been suggested as a pharmacological tool for treating conditions such as obstructive sleep apnea due to its unique mechanism of action on potassium channels .
Summary Table of Biological Activity
| Property | Value/Description |
|---|---|
| IC50 (Kv1.5) | 5.6 µM |
| Key Binding Residues | Thr479, Thr480, Val505, Ile508, Val512, Val516 |
| Effects on Other Channels | Blocks Kv1.3, Kv2.1, Kv3.1, Kv4.3 with similar potency |
| Animal Study Findings | Prolongs atrial refractoriness without QT interval effect |
| Potential Applications | Antiarrhythmic therapy; obstructive sleep apnea |
Q & A
Basic Research Question
- Negative controls: Cells/vehicle-only treatments to account for solvent effects (e.g., DMSO).
- Positive controls: Known Kv1.5 blockers (e.g., XEN-D0101) to confirm channel activity.
- Off-target controls: Assess contributions from calcium (ICa) or sodium (INa) channels using selective inhibitors (e.g., nifedipine for ICa) .
What statistical approaches are optimal for analyzing dose-response relationships of this compound in heterogeneous patient populations?
Advanced Research Question
- Use non-linear regression (e.g., Hill equation) to calculate IC₅₀ values, accounting for inter-subject variability.
- Stratify data by covariates like age, comorbidities, or genetic polymorphisms (e.g., KCNA5 variants).
- Apply mixed-effects models to handle repeated measurements in longitudinal studies .
How can researchers validate potassium channel blockade in cellular assays using this compound?
Basic Research Question
- Voltage-clamp electrophysiology: Measure current inhibition in HEK-293 cells expressing human Kv1.5.
- APD assays: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to quantify APD90 prolongation .
- High-throughput screening: Combine fluorescent dyes (e.g., Fluo-4 for calcium) with automated patch-clamp systems .
How does this compound’s off-target inhibition of calcium and sodium channels impact data interpretation?
Advanced Research Question
Weak inhibition of INa and ICa (reported at higher concentrations) may confound results in whole-cell assays. Mitigation strategies:
- Use selective channel blockers to isolate contributions.
- Conduct concentration-response curves to determine selectivity ratios.
- Computational modeling (e.g., Hodgkin-Huxley) to simulate net ion current effects .
What in vivo models are appropriate for studying this compound’s effects on obstructive sleep apnea (OSA)?
Basic Research Question
- Animal models: Use chronically instrumented dogs or rats with induced airway obstructions to assess effects on respiratory drive and upper airway muscle tone .
- Endpoint metrics: Measure hypoxic ventilatory response (HVR) and genioglossus electromyography (EMG) activity .
What methodologies ensure reproducibility in measuring this compound’s IC₅₀ across laboratories?
Advanced Research Question
- Standardize protocols: Use identical cell lines (e.g., HEK-293 Kv1.5), buffer compositions, and temperature.
- Inter-laboratory validation: Share aliquots of this compound from a central source to minimize batch variability.
- Report data using ARRIVE 2.0 guidelines, including exact concentrations, solvent details, and raw data deposition .
How to design a study comparing this compound with other Kvblockers (e.g., XEN-D0101)?
Basic Research Question
- Head-to-head assays: Test compounds in parallel under identical conditions (cell type, temperature, protocol).
- Outcome measures: Compare IC₅₀, kinetics of channel block, and selectivity profiles.
- In vivo correlation: Use atrial fibrillation models to assess efficacy in reducing arrhythmia duration .
What biomarkers are predictive of this compound’s therapeutic response in atrial fibrillation?
Advanced Research Question
- Electrophysiological biomarkers: APD restitution slope and conduction velocity in optical mapping.
- Molecular biomarkers: Kv1.5 protein expression levels in atrial biopsies.
- Clinical biomarkers: Serum levels of NT-proBNP or inflammatory cytokines linked to AF recurrence .
Methodological Notes
- Data Contradictions: Cross-validate findings using orthogonal techniques (e.g., electrophysiology + transcriptomics) .
- Ethical Compliance: Adhere to ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human tissue use .
- Replicability: Pre-register study protocols on platforms like Open Science Framework .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
